molecular formula C9H7ClFN B13972650 4-chloro-5-fluoro-2-methyl-1H-indole

4-chloro-5-fluoro-2-methyl-1H-indole

Cat. No.: B13972650
M. Wt: 183.61 g/mol
InChI Key: YZKCSUYXHPCLIB-UHFFFAOYSA-N
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Description

4-chloro-5-fluoro-2-methyl-1H-indole is a heterocyclic aromatic organic compound It is a derivative of indole, which is a fundamental structure in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-fluoro-2-methyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions. For instance, using methanesulfonic acid in methanol under reflux conditions can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-fluoro-2-methyl-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, particularly at the 3-position.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical reducing agents.

    Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated indole derivatives, while nucleophilic substitution can produce various substituted indoles.

Scientific Research Applications

4-chloro-5-fluoro-2-methyl-1H-indole has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-5-fluoro-2-methyl-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can inhibit certain enzymes by binding to their active sites, preventing substrate access. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1H-indole
  • 5-fluoro-1H-indole
  • 2-methyl-1H-indole

Uniqueness

4-chloro-5-fluoro-2-methyl-1H-indole is unique due to the combination of chlorine, fluorine, and methyl groups on the indole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications. Compared to its analogs, it may exhibit enhanced reactivity or binding affinity in certain contexts.

Properties

Molecular Formula

C9H7ClFN

Molecular Weight

183.61 g/mol

IUPAC Name

4-chloro-5-fluoro-2-methyl-1H-indole

InChI

InChI=1S/C9H7ClFN/c1-5-4-6-8(12-5)3-2-7(11)9(6)10/h2-4,12H,1H3

InChI Key

YZKCSUYXHPCLIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2Cl)F

Origin of Product

United States

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